1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)-
Overview
Description
1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- is a complex organic compound with a unique structure that includes a propanone backbone, a methyl(phenylmethyl)amino group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- typically involves the reaction of 1-(2-thienyl)-2-propanone with methyl(phenylmethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as chloroform or DMSO, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-: This compound is similar in structure but lacks the thienyl group, which may result in different chemical and biological properties.
1-Methyl-3-phenylpropylamine: Another related compound with a simpler structure, used in various chemical reactions and studies.
Uniqueness
The presence of the thienyl group in 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- imparts unique chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[benzyl(methyl)amino]-1-thiophen-2-ylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-16(12-13-6-3-2-4-7-13)10-9-14(17)15-8-5-11-18-15/h2-8,11H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHDLFSAKBZORM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)C1=CC=CS1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460252 | |
Record name | 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132335-48-9 | |
Record name | 3-[Methyl(phenylmethyl)amino]-1-(2-thienyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132335-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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